Trazpiroben
説明
Trazpiroben, also known as TAK-906, is a dopamine antagonist drug . It was under development for the treatment of gastroparesis . It acts as a peripherally selective dopamine D2 and D3 receptor antagonist . The drug has been found to strongly increase prolactin levels in humans, similarly to other peripherally selective D2 receptor antagonists like domperidone .
Molecular Structure Analysis
Trazpiroben has the molecular formula C31H39N3O4 . It has a molar mass of 517.670 g·mol−1 . The IUPAC name for Trazpiroben is 3-[[1-cyclohexyl-4-oxo-8-(4-oxo-4-phenylbutyl)-1,3,8-triazaspiro[4.5]decan-3-yl]methyl]benzoic acid .Physical And Chemical Properties Analysis
Trazpiroben is zwitterionic in its neutral form and demonstrates limited CNS penetration . It also acts as a substrate for the efflux transporter P-glycoprotein (P-gp) .科学的研究の応用
Pharmacokinetics and Pharmacodynamics
Trazpiroben, known as TAK-906, is primarily studied for its role as a dopamine D2/D3 receptor antagonist, showing promise in treating conditions like chronic gastroparesis. A Phase I study highlighted its safety and tolerability, revealing rapid absorption and elimination, and significant increases in serum prolactin, indicating effective receptor target engagement (Yamaguchi et al., 2021). Another study affirmed its status as a substrate of organic anion transporting polypeptides (OATPs) 1B1 and 1B3, implying that co-administration with OATP1B1/1B3 inhibitors is not recommended due to significant increases in trazpiroben's pharmacokinetic parameters (Mukker et al., 2022).
Drug Interaction Potential
Trazpiroben's potential as a perpetrator or victim of drug-drug interactions was evaluated, noting its primary metabolism via non-CYP pathways and secondary metabolism through CYP3A4 and CYP2C8. It's neither a significant inhibitor nor an inducer of major CYP enzymes, presenting a low potential for enzyme-mediated drug-drug interactions. However, it's noted as a substrate of P-glycoprotein (P-gp) and OATP1B1/1B3, implying a potential to act as a victim of OATP1B1/1B3 mediated interactions (Nishihara et al., 2021).
Safety Evaluations
The safety of trazpiroben was evaluated in non-clinical studies focusing on its effects on the central nervous system, pulmonary system, and cardiovascular system. The studies demonstrated no clinically meaningful effects at any administered dose, suggesting a favorable safety profile. Notably, trazpiroben caused dose-dependent decreased locomotion and transient decreases in systolic and pulse pressure, with compensatory increases in heart rate at higher doses. The overall findings indicate limited central nervous system effects and a favorable cardiac safety profile (Kreckler et al., 2022).
Clinical Trial Insights
Trazpiroben demonstrated favorable tolerability and safety profiles in Phase 1 trials, with rapid absorption and elimination characteristics. Its efficacy in engaging D2/D3 receptors was confirmed through serum prolactin level increases. The trials support further development of trazpiroben for gastroparesis treatment, showing no clinically meaningful cardiovascular adverse effects across a range of doses (Whiting et al., 2021).
Safety And Hazards
Trazpiroben was found to be well tolerated in healthy participants, and no clinically meaningful cardiovascular adverse effects were observed across the whole dose range . Preclinical studies in rat and dog have shown Trazpiroben to have minimal brain penetration and low affinity for the human ether-à-go-go-related gene (hERG) potassium channel , thereby reducing the risk of the CNS and cardiovascular adverse effects seen with other dopamine D2/D3 receptor antagonists .
特性
IUPAC Name |
3-[[1-cyclohexyl-4-oxo-8-(4-oxo-4-phenylbutyl)-1,3,8-triazaspiro[4.5]decan-3-yl]methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N3O4/c35-28(25-10-3-1-4-11-25)15-8-18-32-19-16-31(17-20-32)30(38)33(23-34(31)27-13-5-2-6-14-27)22-24-9-7-12-26(21-24)29(36)37/h1,3-4,7,9-12,21,27H,2,5-6,8,13-20,22-23H2,(H,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXJYAAYLZTLEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CN(C(=O)C23CCN(CC3)CCCC(=O)C4=CC=CC=C4)CC5=CC(=CC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trazpiroben | |
CAS RN |
1352993-39-5 | |
Record name | Trazpiroben [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352993395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRAZPIROBEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH87H57Q4Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。